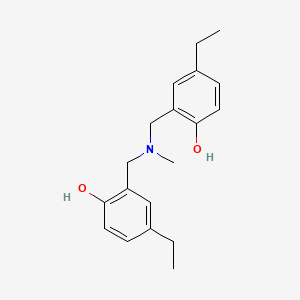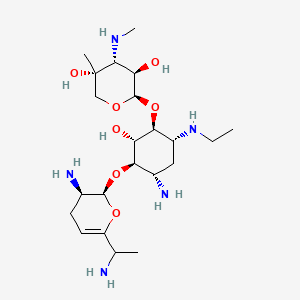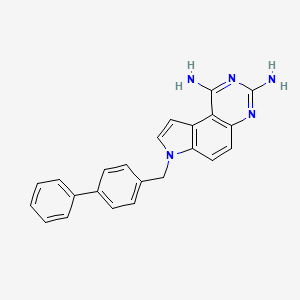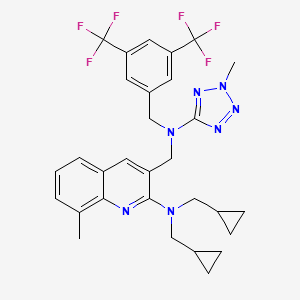![molecular formula C39H47NO15 B10820990 (7S,9S)-9-acetyl-6,9,11-trihydroxy-7-[[(1S,11S,12S)-4-(1-hydroxypropan-2-yl)-9-(2-hydroxypropyl)-7,12-dimethyl-3-oxo-5,8,10,13-tetraoxa-2-azatricyclo[9.4.0.02,6]pentadecan-14-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10820990.png)
(7S,9S)-9-acetyl-6,9,11-trihydroxy-7-[[(1S,11S,12S)-4-(1-hydroxypropan-2-yl)-9-(2-hydroxypropyl)-7,12-dimethyl-3-oxo-5,8,10,13-tetraoxa-2-azatricyclo[9.4.0.02,6]pentadecan-14-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IT-62-B is an anthracycline antibacterial compound produced by the bacterium Streptomyces species IT-62 . It exhibits moderate activity against Gram-positive bacteria and has shown antitumor activity in vitro . The compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
IT-62-B is originally isolated from the fermentation broths of Streptomyces species IT-62. The preparation involves cultivating the bacterium under specific conditions that promote the production of the compound. The fermentation process is followed by extraction and purification steps to isolate IT-62-B in its pure form.
Industrial Production Methods
Industrial production of IT-62-B involves large-scale fermentation processes. The bacterium Streptomyces species IT-62 is grown in bioreactors under controlled conditions to maximize the yield of IT-62-B. The fermentation broth is then processed to extract and purify the compound, ensuring its quality and consistency for various applications.
Chemical Reactions Analysis
Types of Reactions
IT-62-B undergoes several types of chemical reactions, including:
Oxidation: IT-62-B can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in IT-62-B.
Substitution: IT-62-B can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of IT-62-B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
Scientific Research Applications
IT-62-B has a wide range of scientific research applications, including:
Chemistry: IT-62-B is studied for its unique chemical structure and reactivity, providing insights into the synthesis and modification of complex organic molecules.
Biology: The compound’s antibacterial and antitumor activities make it a valuable tool for studying microbial resistance and cancer cell biology.
Medicine: IT-62-B’s potential therapeutic effects are explored in the development of new antibiotics and anticancer agents.
Mechanism of Action
The mechanism of action of IT-62-B involves the inhibition of specific molecular targets and pathways. As an anthracycline antibacterial, IT-62-B interferes with the DNA replication process in bacteria, leading to cell death. In cancer cells, IT-62-B induces apoptosis by disrupting the function of key proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to IT-62-B include other anthracyclines such as doxorubicin and daunorubicin. These compounds share structural similarities and exhibit comparable antibacterial and antitumor activities .
Uniqueness of IT-62-B
What sets IT-62-B apart from other anthracyclines is its specific activity against certain Gram-positive bacteria and its unique structural features. The presence of specific functional groups in IT-62-B contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C39H47NO15 |
|---|---|
Molecular Weight |
769.8 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-6,9,11-trihydroxy-7-[[(1S,11S,12S)-4-(1-hydroxypropan-2-yl)-9-(2-hydroxypropyl)-7,12-dimethyl-3-oxo-5,8,10,13-tetraoxa-2-azatricyclo[9.4.0.02,6]pentadecan-14-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C39H47NO15/c1-15(14-41)35-37(48)40-22-11-26(51-17(3)36(22)54-25(10-16(2)42)52-18(4)38(40)55-35)53-24-13-39(49,19(5)43)12-21-28(24)34(47)30-29(32(21)45)31(44)20-8-7-9-23(50-6)27(20)33(30)46/h7-9,15-18,22,24-26,35-36,38,41-42,45,47,49H,10-14H2,1-6H3/t15?,16?,17-,18?,22-,24-,25?,26?,35?,36+,38?,39-/m0/s1 |
InChI Key |
JVRLFIBJALHFAP-JLHPLHHJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)N7C(C(OC(O2)CC(C)O)C)OC(C7=O)C(C)CO |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)N7C(C(OC(O2)CC(C)O)C)OC(C7=O)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1S)-1-carboxyethoxy]iminoacetyl]amino]-3-[(1-ethylpyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10820913.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10820922.png)


![1-[[6-[4-Chloro-3-[3-(dimethylamino)propoxy]phenyl]-5-(2-methylphenyl)pyridine-2-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B10820949.png)

![7-[(3aS,6aR)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B10820963.png)
![sodium;(2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate](/img/structure/B10820964.png)
![(2~{R})-2-[[6-[(2,4-dichlorophenyl)sulfonylamino]-1,3-benzothiazol-2-yl]sulfanyl]octanoic acid](/img/structure/B10820966.png)
![(S)-8-[4-[[(S)-2-Aminopropanoyl]oxy]-1-piperidyl]-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic Acid](/img/structure/B10820967.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B10820972.png)
![3-[(1S)-1-(2,3-dichloro-4-methoxyphenyl)ethyl]-1-methyl-1-[(4R)-1,3,3-trimethylpiperidin-4-yl]urea](/img/structure/B10820975.png)


